molecular formula C12H18Cl2N2 B12306610 rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis

rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis

Cat. No.: B12306610
M. Wt: 261.19 g/mol
InChI Key: YIMRCGQGFOSOGY-UHFFFAOYSA-N
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Description

rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis: is a bicyclic amine compound with a unique structure that includes a benzyl group and an azabicyclohexane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis typically involves the following steps:

    Formation of the Azabicyclohexane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopropane or a related compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicyclohexane intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the azabicyclohexane ring, potentially leading to the opening of the ring or reduction of any double bonds present.

    Substitution: The benzyl group can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced azabicyclohexane derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Potential to bind to specific receptors in biological systems, influencing various physiological processes.

Medicine:

    Drug Development: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

    Material Science:

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or binding sites of receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride, cis
  • rac-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
  • rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Comparison:

  • Structural Differences: The presence of the benzyl group in rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis distinguishes it from other similar compounds, which may lack this group or have different substituents.
  • Biological Activity: The unique structure of this compound may confer different biological activities compared to its analogs, making it a valuable compound for specific applications.
  • Reactivity: The benzyl group can influence the reactivity of the compound, particularly in substitution and oxidation reactions, compared to similar compounds without this group.

This detailed article provides a comprehensive overview of rac-(1R,5S)-3-benzyl-3-azabicyclo[310]hexan-1-amine dihydrochloride, cis, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride

InChI

InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H

InChI Key

YIMRCGQGFOSOGY-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl

Origin of Product

United States

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